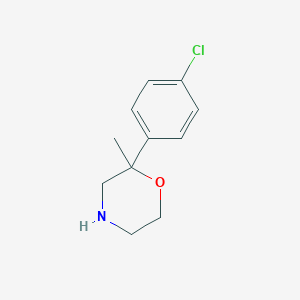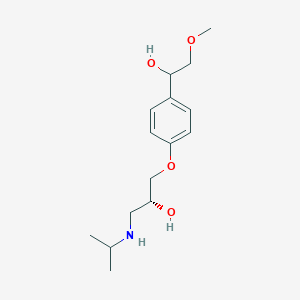
3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol, also known as carvedilol, is a beta-blocker medication used to treat heart failure, hypertension, and angina. It was first approved by the FDA in 1995 and has since become a widely prescribed medication due to its effectiveness in treating cardiovascular diseases.
Mecanismo De Acción
Carvedilol works by blocking beta-adrenergic receptors in the heart, reducing the effects of the stress hormone adrenaline. This leads to a decrease in heart rate and blood pressure, which can help improve cardiac function in patients with heart failure and hypertension. Additionally, 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol has been found to block alpha-adrenergic receptors, which may contribute to its vasodilatory effects.
Efectos Bioquímicos Y Fisiológicos
Carvedilol has been found to have several biochemical and physiological effects. It has been shown to decrease oxidative stress and inflammation, which may contribute to its cardioprotective effects. Additionally, 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol has been found to improve endothelial function and reduce platelet aggregation, which may help prevent cardiovascular events such as heart attack and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carvedilol has several advantages for lab experiments. It is readily available and has a well-established mechanism of action, making it a useful tool for studying cardiovascular diseases. However, 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol has some limitations for lab experiments. Its effects may be influenced by factors such as age, sex, and comorbidities, which may make it difficult to generalize findings to the wider population.
Direcciones Futuras
There are several future directions for research on 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol. One area of interest is the potential use of 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol in the treatment of other diseases, such as chronic obstructive pulmonary disease and diabetes. Additionally, further research is needed to better understand the mechanisms underlying 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol's cardioprotective effects and to develop more effective treatments for cardiovascular diseases. Finally, studies are needed to investigate the long-term effects of 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol on cardiovascular outcomes and to identify patient populations that may benefit most from treatment with 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol.
Conclusion:
In conclusion, 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol is a widely prescribed medication for the treatment of heart failure, hypertension, and angina. It has several biochemical and physiological effects that contribute to its cardioprotective effects. While 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol has some limitations for lab experiments, it remains a useful tool for studying cardiovascular diseases. There are several future directions for research on 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol, including its potential use in the treatment of other diseases and the development of more effective treatments for cardiovascular diseases.
Aplicaciones Científicas De Investigación
Carvedilol has been extensively studied for its efficacy in treating various cardiovascular diseases. It has been shown to improve left ventricular function in patients with heart failure and reduce mortality rates in patients with hypertension. Additionally, 3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol has been found to have antioxidant properties, which may contribute to its cardioprotective effects.
Propiedades
Número CAS |
110458-46-3 |
|---|---|
Nombre del producto |
3-(4-(1-Hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol |
Fórmula molecular |
C15H25NO4 |
Peso molecular |
283.36 g/mol |
Nombre IUPAC |
(2R)-1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3/t13-,15?/m1/s1 |
Clave InChI |
OFRYBPCSEMMZHR-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)NC[C@H](COC1=CC=C(C=C1)C(COC)O)O |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O |
Sinónimos |
3-(4-(1-hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol 3-(4-(1-hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol, (1'R,2R)-isomer 3-(4-(1-hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol, (1'R,2S)-isomer 3-(4-(1-hydroxy-2-methoxyethyl)phenoxy)-1-(isopropylamino)-2-propanol, (1'S,2S)-isomer 3-HMPIP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[Bis(2-chloroethyl)amino]-4-methylbenzaldehyde](/img/structure/B25433.png)
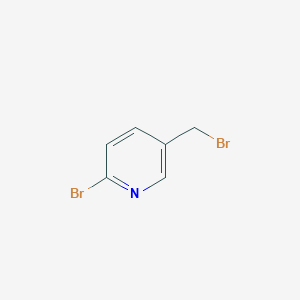
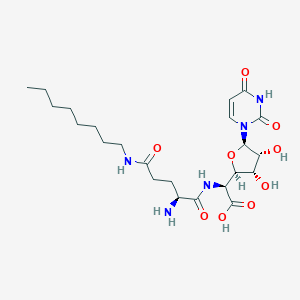

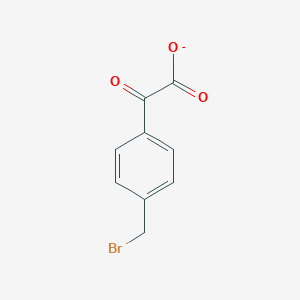
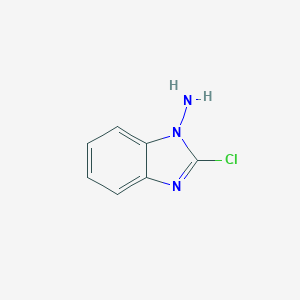
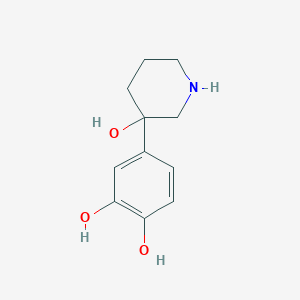
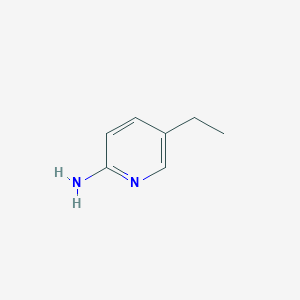
![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)
![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)


